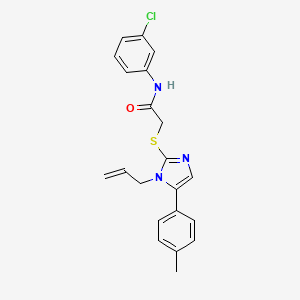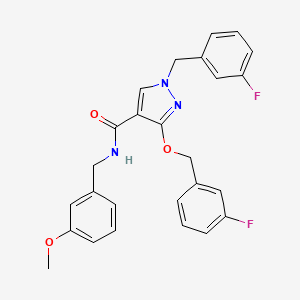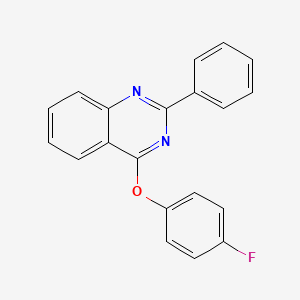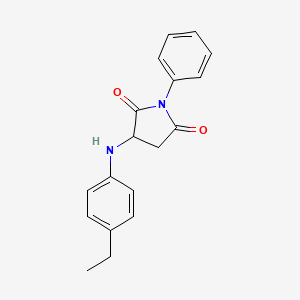![molecular formula C14H18N4OS B2391284 N-(1-cyanocyclobutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-methylacetamide CAS No. 1258739-06-8](/img/structure/B2391284.png)
N-(1-cyanocyclobutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-methylacetamide, commonly known as CC-1065, is a natural product isolated from Streptomyces zelensis. It is a potent antitumor antibiotic that has been extensively studied for its potential use in cancer treatment.
Mechanism of Action
CC-1065 and its analogs bind to the minor groove of DNA and cause a conformational change that leads to the formation of covalent bonds with the DNA. This causes the DNA to become distorted, leading to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
CC-1065 and its analogs have been shown to have potent antitumor activity in a variety of cancer cell lines and animal models. They are particularly effective against solid tumors, such as breast, lung, and colon cancers.
Advantages and Limitations for Lab Experiments
The main advantage of CC-1065 and its analogs is their potent antitumor activity. They are also relatively selective for cancer cells, which reduces the risk of side effects. However, their complex structure makes them difficult to synthesize, and their potency can also be a limitation, as they can cause severe toxicity in normal cells.
Future Directions
Future research on CC-1065 and its analogs will focus on developing more potent and selective compounds that can be used in cancer treatment. This will involve further understanding of the molecule's mechanism of action and the development of new synthetic methods. Additionally, research will focus on developing new delivery methods to improve the efficacy and reduce the toxicity of these compounds.
Synthesis Methods
CC-1065 is a complex molecule that is difficult to synthesize. However, several synthetic analogs of CC-1065 have been developed that retain the molecule's antitumor activity. One such analog is adozelesin, which is currently in clinical trials for the treatment of various types of cancer.
Scientific Research Applications
CC-1065 and its analogs have been extensively studied for their potential use in cancer treatment. They work by binding to the DNA of cancer cells and causing irreparable damage, leading to cell death. This makes them particularly effective against rapidly dividing cancer cells.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-10-7-11(2)17-13(16-10)20-8-12(19)18(3)14(9-15)5-4-6-14/h7H,4-6,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUORXJROABNYKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N(C)C2(CCC2)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Trimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2391201.png)
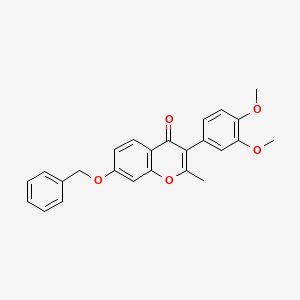
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbenzamide](/img/structure/B2391207.png)

![5-Morpholin-4-yl-8,9,10,11-tetrahydroazepino[1,2-a]quinazoline-7-carbaldehyde](/img/structure/B2391210.png)
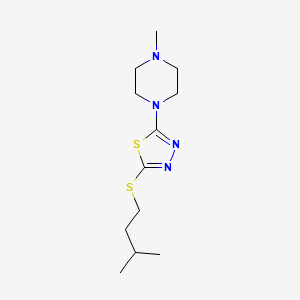
![N'-(2-Ethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2391213.png)
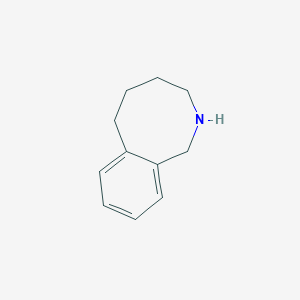
![N-(1-benzylpiperidin-4-yl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2391217.png)
![4-(N-ethyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2391218.png)
